molecular formula C9H11F2N3O B2603581 3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide CAS No. 1342988-85-5

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide

Cat. No.: B2603581
CAS No.: 1342988-85-5
M. Wt: 215.204
InChI Key: ZFXHURGDJRVACX-UHFFFAOYSA-N
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Description

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11F2N3O and a molecular weight of 215.2 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydrazinyl group, and a dimethylbenzamide moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzoyl chloride and N,N-dimethylhydrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine.

    Reaction Mechanism:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes:

    Raw Material Handling: Ensuring the purity and quality of raw materials.

    Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and pH.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazides.

Scientific Research Applications

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-difluoro-4-hydrazinylbenzamide: Lacks the dimethyl group, resulting in different reactivity and biological activity.

    3,5-difluoro-4-hydrazinyl-N-methylbenzamide: Contains only one methyl group, affecting its solubility and interaction with targets.

    3,5-difluoro-4-hydrazinyl-N,N-diethylbenzamide: Contains ethyl groups instead of methyl, altering its chemical properties.

Uniqueness

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide is unique due to the presence of both fluorine atoms and the dimethyl group, which confer specific chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c1-14(2)9(15)5-3-6(10)8(13-12)7(11)4-5/h3-4,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXHURGDJRVACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C(=C1)F)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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